Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine-based ester featuring a phenoxy substituent at the 4-position of the pyrrolidine ring. The phenoxy group is substituted with isopropyl and methyl groups at the 5- and 2-positions, respectively, conferring steric bulk and lipophilicity. Such structural attributes are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-11(3)15(7-12)20-13-8-14(17-9-13)16(18)19-4/h5-7,10,13-14,17H,8-9H2,1-4H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAXJURPVRTBW-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound classified under pyrrolidine carboxylates. Its complex structure includes a pyrrolidine ring and a phenoxy group, which contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound.
- Chemical Formula : C₁₆H₂₃NO₃
- CAS Number : 1217756-39-2
- Molecular Weight : 275.37 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a phenoxy group, which enhances its lipophilicity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Phenoxy Group : This is commonly performed via nucleophilic substitution reactions where a phenol derivative reacts with the pyrrolidine intermediate.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of resistant strains of Staphylococcus aureus (MRSA) by disrupting biofilm formation and affecting bacterial motility and cell density .
The proposed mechanism involves:
- Inhibition of Cell Wall Synthesis : Similar compounds interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that while the compound exhibits strong antimicrobial properties, it maintains low toxicity levels towards human cell lines, making it a promising candidate for therapeutic applications .
Future Directions
Given its promising biological activity, further research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
- Formulation Development : Investigating suitable delivery methods for enhanced bioavailability.
Comparison with Similar Compounds
Methyl (2S,4S)-4-(4-Nitrophenoxy)-2-pyrrolidinecarboxylate (CAS 218944-14-0)
- Molecular Formula : C₁₂H₁₄N₂O₅
- Molecular Weight : 266.25 g/mol
- Substituents: 4-Nitrophenoxy (electron-withdrawing nitro group)
- Hydrogen Bonding: 1 donor, 6 acceptors .
- Its electron-withdrawing nature may promote reactivity in nucleophilic substitution reactions, contrasting with the electron-donating isopropyl/methyl groups in the target compound.
Methyl (2S,4S)-4-(3-Isopropylphenoxy)-2-pyrrolidinecarboxylate (CAS 1217666-22-2)
- Molecular Formula: C₁₅H₂₁NO₃
- Molecular Weight : 263.33 g/mol
- Substituents: 3-Isopropylphenoxy (electron-donating isopropyl group)
- This compound’s properties align closely with the target molecule, differing only in the phenoxy substitution pattern .
Target Compound: Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate
- Inferred Molecular Formula: C₁₆H₂₃NO₃ (estimated)
- Substituents: 5-Isopropyl-2-methylphenoxy (dual alkyl groups).
- The combined isopropyl and methyl groups increase lipophilicity, likely favoring hydrophobic interactions in drug-receptor binding.
Structural Comparison Table
Functional Group Impact on Properties
- Electron Effects : The nitro group in CAS 218944-14-0 increases polarity and reactivity, whereas alkyl groups in the target compound enhance lipid solubility.
- Bioactivity : While direct data are lacking, the (2S,4S) configuration is conserved across analogs, suggesting shared importance in interacting with chiral biological targets (e.g., enzymes or receptors).
Q & A
Q. What are the critical steps for synthesizing Methyl (2S,4S)-4-(5-isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer : The synthesis of pyrrolidinecarboxylate derivatives typically involves coupling substituted phenols with pyrrolidine precursors. For example, analogous compounds like Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrolidine-2-carboxylate (213) were synthesized via acylation reactions using acid chlorides, achieving yields of 40–45% . To preserve stereochemistry, chiral auxiliary agents or enantioselective catalysts (e.g., chiral phosphines, as in ) are recommended. Post-synthesis characterization using ESI-MS (e.g., m/z 309.3 for compound 213) and chiral HPLC can validate stereochemical purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : To resolve stereochemistry and confirm substituent positions (e.g., ¹H/¹³C NMR for pyrrolidine derivatives in ).
- Mass spectrometry (ESI-MS) : For molecular ion verification (e.g., m/z 339.3 for compound 214 in ).
- Chiral HPLC : To ensure enantiomeric purity (>98% as in ).
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally complex pyrrolidine derivatives in .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C in dark conditions to avoid oxidation and photodegradation. Similar compounds, such as (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, require these precautions due to hygroscopic and light-sensitive properties . Use amber vials and desiccants to minimize moisture exposure.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for structurally related pyrrolidinecarboxylates?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, compound 213 in was synthesized at 45% yield using ethyl 3-methylpyrrolidine-2-carboxylate, while other derivatives required adjusted stoichiometry. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, catalyst loading) . Cross-referencing batch-specific COA data (e.g., purity >98% in ) ensures reproducibility.
Q. What strategies are effective for enhancing the enantiomeric excess (ee) of this compound in asymmetric synthesis?
- Methodological Answer :
- Chiral ligands : Use (2S,4S)-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine () to control stereochemistry during catalytic steps.
- Dynamic kinetic resolution : Employ enzymes or chiral bases to invert undesired stereoisomers during synthesis.
- Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What are the key challenges in developing a stability-indicating HPLC method for this compound?
- Methodological Answer : Challenges include separating degradation products (e.g., hydrolyzed esters or oxidized phenols). Use a C18 column with a gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to improve resolution. Validate method robustness using forced degradation studies (heat, light, pH extremes). Reference protocols from similar compounds, such as methyl 2-benzyl-5-phenylpyrrolidine-2-carboxylate (), which required tailored mobile phases for impurity profiling.
Q. How can computational modeling predict the biological activity of this compound based on its stereochemistry?
- Methodological Answer : Molecular docking and QSAR studies can correlate stereochemistry with target binding. For instance, PROTAC derivatives (e.g., IAP-VHL hetero-PROTAC 9 in ) rely on precise stereochemistry for protein degradation efficiency. Use software like Schrödinger or AutoDock to model interactions with biological targets (e.g., kinases, GPCRs) and prioritize enantiomers for in vitro testing .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of pyrrolidinecarboxylates?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition profiles. For example, methyl 4-(4-fluorophenyl)pyrimidine-5-carboxylate () showed stability up to 150°C, while other analogs decomposed at lower temperatures. Replicate studies under inert vs. oxidative conditions to isolate degradation pathways .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard statements H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) as per and . Use PPE (gloves, goggles), conduct reactions in fume hoods, and dispose of waste via certified protocols (e.g., neutralization for acidic/byproducts). Refer to SDS documents for spill management and first-aid measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
